N-[4-(difluoromethoxy)phenyl]-2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide
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Overview
Description
N~1~-[4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluoromethoxyphenyl group, a pyrazolylsulfonyl group, and a piperazinoacetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is the difluoromethylation of aromatic compounds, which can be achieved using various reagents and catalysts . The reaction conditions typically involve the use of metal-based catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, metal catalysts, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N~1~-[4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1-[4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects . The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N~1~-[4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H25F2N5O4S |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-[4-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]acetamide |
InChI |
InChI=1S/C19H25F2N5O4S/c1-3-25-12-17(14(2)23-25)31(28,29)26-10-8-24(9-11-26)13-18(27)22-15-4-6-16(7-5-15)30-19(20)21/h4-7,12,19H,3,8-11,13H2,1-2H3,(H,22,27) |
InChI Key |
LDHPFWYHHCDBTR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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